N-hydroxycyclopentanecarboxamide chemical properties
N-hydroxycyclopentanecarboxamide chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-hydroxycyclopentanecarboxamide is a chemical compound of interest within the broader class of hydroxamic acids, which are known for their diverse biological activities. This technical guide provides a summary of the available chemical and physical properties of N-hydroxycyclopentanecarboxamide. Due to a notable scarcity of published experimental data for this specific molecule, this document primarily relies on computed and predicted properties. A general synthetic approach is proposed based on established methods for hydroxamic acid synthesis. Currently, there is no available information regarding the experimental protocols for its synthesis or its biological activity and associated signaling pathways.
Chemical Properties and Identifiers
N-hydroxycyclopentanecarboxamide is a cyclic hydroxamic acid. Its core structure consists of a cyclopentanecarboxamide backbone with a hydroxyl group attached to the amide nitrogen.
| Property | Value | Source |
| Molecular Formula | C6H11NO2 | PubChemLite[1] |
| Molecular Weight | 129.16 g/mol | PubChemLite[1] |
| IUPAC Name | N-hydroxycyclopentanecarboxamide | PubChemLite[1] |
| CAS Number | Not available | |
| SMILES | O=C(C1CCCC1)NO | PubChemLite[1] |
| InChI | InChI=1S/C6H11NO2/c8-6(7-9)5-3-1-2-4-5/h5,9H,1-4H2,(H,7,8) | PubChemLite[1] |
| InChIKey | UJWWRLYXVMPKEU-UHFFFAOYSA-N | PubChemLite[1] |
Physicochemical Properties (Predicted)
| Property | Predicted Value | Source |
| XlogP | 0.6 | PubChemLite[1] |
| Hydrogen Bond Donor Count | 2 | PubChemLite[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChemLite[1] |
| Rotatable Bond Count | 1 | PubChemLite[1] |
| Topological Polar Surface Area | 49.3 Ų | PubChemLite[1] |
| Monoisotopic Mass | 129.07898 Da | PubChemLite[1] |
Proposed Synthesis
A specific, validated experimental protocol for the synthesis of N-hydroxycyclopentanecarboxamide is not documented in the reviewed literature. However, a general and widely used method for the synthesis of hydroxamic acids involves the reaction of an ester with hydroxylamine, typically in the presence of a base. A proposed synthetic route for N-hydroxycyclopentanecarboxamide is outlined below.
Reaction Scheme:
Proposed Synthesis Workflow
Experimental Protocol (General Procedure):
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Esterification: Cyclopentanecarboxylic acid is first converted to its corresponding methyl or ethyl ester. This can be achieved through Fischer esterification by refluxing the carboxylic acid with an excess of the alcohol (methanol or ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).
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Hydroxamic Acid Formation: The resulting cyclopentanecarboxylic acid ester is then reacted with a solution of hydroxylamine. Typically, hydroxylamine hydrochloride is used, and a base such as potassium hydroxide or sodium hydroxide is added to generate the free hydroxylamine in situ. The reaction is usually carried out in a solvent like methanol and may require heating to proceed to completion.
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Workup and Purification: After the reaction is complete, the mixture is typically acidified to precipitate the hydroxamic acid. The crude product can then be purified by recrystallization from a suitable solvent.
Note: This is a generalized protocol and would require optimization for the specific synthesis of N-hydroxycyclopentanecarboxamide, including reaction times, temperatures, and purification methods.
Spectral Data (Anticipated)
No experimental spectral data for N-hydroxycyclopentanecarboxamide has been found. However, based on its structure and data from related compounds, the following characteristic signals can be anticipated:
¹H NMR:
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Signals in the aliphatic region (approx. 1.5-2.5 ppm) corresponding to the protons of the cyclopentyl ring.
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A broad singlet corresponding to the N-H proton of the hydroxamic acid group.
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A broad singlet corresponding to the O-H proton of the hydroxamic acid group.
¹³C NMR:
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A signal for the carbonyl carbon (C=O) in the range of 165-175 ppm.[2]
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Signals for the carbons of the cyclopentyl ring in the aliphatic region.
IR Spectroscopy:
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A characteristic C=O stretching vibration for the amide carbonyl group, expected around 1630-1680 cm⁻¹.[2]
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A broad O-H stretching band around 3200-3400 cm⁻¹.
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An N-H stretching band, which may be broad and overlap with the O-H stretch.
Mass Spectrometry:
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The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (129.16 g/mol ).
Biological Activity and Signaling Pathways
There is currently no published information on the biological activity, mechanism of action, or any associated signaling pathways for N-hydroxycyclopentanecarboxamide. The broader class of hydroxamic acids is known to exhibit a wide range of biological effects, most notably as inhibitors of histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). Further research would be required to determine if N-hydroxycyclopentanecarboxamide possesses similar activities.
Conclusion
N-hydroxycyclopentanecarboxamide remains a poorly characterized compound. While its basic chemical identity is established through its molecular formula and structure, a significant gap exists in the experimental data concerning its physicochemical properties, spectral characterization, and biological function. The information presented in this guide is largely based on computational predictions and analogies to related compounds. Experimental investigation is critically needed to validate these predictions and to explore the potential applications of this molecule in research and drug development.
